(2,3-Dimethoxybenzyl)methylamine
Overview
Description
(2,3-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and a methylamine group at the benzyl position. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
(2,3-Dimethoxybenzyl)methylamine has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with plant growth regulators, inhibiting the growth of hypocotyls and taproots .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in the biological processes of the organism
Biochemical Pathways
Similar compounds have been found to affect the growth of certain plants, suggesting that they may interfere with plant growth and development pathways .
Result of Action
Similar compounds have been shown to inhibit the growth of certain plants, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, ranging from binding interactions to enzyme inhibition or activation .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,3-Dimethoxybenzyl)methylamine involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine. The process typically includes the following steps :
- Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
- Add methylamine in water to the solution.
- Heat the mixture to boiling and add a catalyst such as Raney nickel.
- Conduct hydrogenation at low pressure until the reaction is complete.
- Filter out the catalyst and evaporate the solvent.
- Acidify the solution with hydrochloric acid and extract the product with ether.
- Make the solution alkaline with sodium hydroxide and separate the amine layer.
- Dry the ether solution and distill the amine under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to simpler amines or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dimethoxybenzaldehyde, while reduction may produce simpler amines.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxybenzyl)amine
- (2,3-Dimethoxyphenyl)methanamine
- (2,3-Dimethoxybenzyl)chloride
Uniqueness
(2,3-Dimethoxybenzyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a methylamine group allows for diverse reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGAJSVGVCQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968433 | |
Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-28-8 | |
Record name | 53663-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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